Bigelovin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Bigelovin from Inula helianthus-aquatica - Source, Chemistry, Mechanisms, and Research Protocols

Introduction and Natural Source

Bigelovin is a biologically potent sesquiterpene lactone naturally occurring in several plant species within the genus Inula (Asteraceae family). It was first isolated from Inula helianthus-aquatica, a plant traditionally used in Yunnan, China for cancer treatment [1]. This compound has also been identified in other species including Inula hupehensis [2] [3] and Helenium donianum [4]. The traditional ethnomedicinal use of Inula species provides the pharmacological foundation for investigating its active components, with sesquiterpene lactones representing the characteristic and most biologically active constituents of these plants [5] [6].

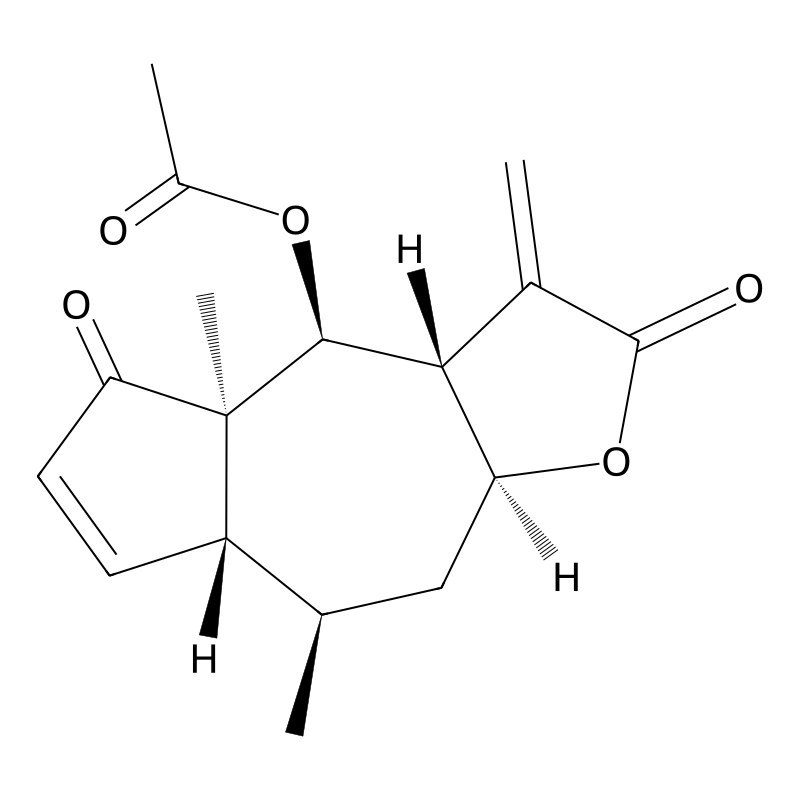

The compound exists as a white to off-white solid powder with the molecular formula C₁₇H₂₀O₅ and a molecular weight of 304.342 g/mol [4]. Its CAS registry number is 3668-14-2, and it is commercially available for research purposes with a typical purity of ≥98% [4]. As a sesquiterpene lactone, this compound belongs to a class of natural products known for their structural diversity and broad biological activities, including significant anti-inflammatory and anti-tumor properties that have attracted substantial research interest in recent years [5].

Chemical Structure and Structure-Activity Relationship

The chemical structure of this compound is characterized by a complex tricyclic framework consisting of 3,3a,4,4a,7a,8,9,9a-octahydroazuleno[6,5-b]furan-2,5-dione substituted with methyl groups at positions 4a and 8, a methylidene group at position 3, and an acetoxy group at position 4 [4]. The compound contains two α,β-unsaturated ketone moieties that are crucial for its biological activity, particularly its interaction with thiol groups in proteins and enzymes [7].

Structure-Activity Relationship (SAR) studies of sesquiterpene lactones including this compound have revealed several key structural requirements for optimal biological activity:

- The α-methylene-γ-butyrolactone group is essential for cytotoxic activity, as it can react as an electrophile with nucleophilic sulfhydryl groups (-SH) in biological systems, thereby altering protein structures and functions [5]. This Michael addition reaction capability is fundamental to this compound's mechanism of action.

- Modification at the 6-OH position can significantly enhance cytotoxic effects. Studies on related sesquiterpene lactones have shown that acetylation or introduction of appropriate lipophilic aliphatic chains at this position increases activity, with a 12-carbon chain demonstrating optimal cytotoxicity [5].

- Arylation of C-13 generally reduces cytotoxic activity, likely due to decreased nucleophilic activity of the α-methylene-γ-lactone motif [5].

- The spatial arrangement of functional groups, including the defined stereocenters at positions 4a, 8a, 9, and 9a, contributes significantly to the compound's bioactivity and interaction with molecular targets [4].

Antitumor Efficacy and Quantitative Data

This compound has demonstrated potent antitumor activity against a diverse range of human cancer cell lines, with particular efficacy observed in models of colorectal cancer, liver cancer, and other malignancies. The following tables summarize comprehensive quantitative data on its antitumor effects:

Table 1: In Vitro Anticancer Activity of this compound Across Human Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ Value | Exposure Time | Key Findings | Reference |

|---|---|---|---|---|---|

| Colorectal Cancer | HCT-116 | 0.8-1.2 μM | 48 h | DR5 upregulation, ROS increase, G2/M arrest | [7] |

| Colorectal Cancer | HT-29 | 1.2 μM | 48 h | Caspase activation, DNA damage | [7] |

| Liver Cancer | HepG2 | 5-20 μM | 24-72 h | Apoptosis & autophagy via mTOR inhibition | [8] |

| Liver Cancer | SMMC-7721 | 5-20 μM | 24-72 h | ROS-mediated pathway activation | [8] |

| Various Cancers | Multiple lines* | 0.8-10.0 μM | 24-48 h | JAK2/STAT3 inhibition, apoptosis induction | [5] |

| Leukemia | U937 | Not specified | Not specified | Potent apoptotic activity | [1] |

Panel includes A549 (lung), MDA-MB-468 (breast), HeLa (cervix), HepG2 (liver), and others [2]

Table 2: In Vivo Antitumor Efficacy of this compound in Preclinical Models

| Cancer Model | Dosing Regimen | Key Outcomes | Mechanisms Confirmed | Reference |

|---|---|---|---|---|

| HCT-116 xenograft (nude mice) | 20 mg/kg, every 2 days | ~30% tumor volume reduction, ~60% tumor weight reduction | DR5 upregulation, ROS increase, apoptosis induction | [7] |

| HepG2 xenograft (nude mice) | 5, 10, 20 mg/kg, i.v., every 2 days | Dose-dependent tumor growth inhibition | Apoptosis & autophagy activation, mTOR pathway inhibition | [8] |

| Orthotopic colon tumor allograft (immunocompetent mice) | 1 mg/kg | Liver metastasis: 19.0%→9.5%, Lung metastasis: 19.2%→13.1% | IL6/STAT3 pathway inhibition, reduced angiogenesis | [9] |

| HCT-116 xenograft (comparison study) | 20 mg/kg | Superior efficacy vs. FOLFOX with fewer side effects | Caspase activation, PARP cleavage | [7] |

The selectivity of this compound for cancer cells is evidenced by its significantly higher IC₅₀ value in primary human colon cells (8.55 μM) compared to colorectal cancer cell lines (0.8-1.2 μM) after 48 hours of treatment [7]. This selective cytotoxicity profile enhances its potential as a therapeutic agent with reduced off-target effects.

Molecular Mechanisms of Action

This compound exerts its antitumor effects through multiple interconnected molecular pathways that induce apoptosis, inhibit proliferation, and suppress metastasis across various cancer types. The compound demonstrates a unique multi-target mechanism that includes:

JAK2/STAT3 Signaling Inhibition

This compound directly targets and inactivates JAK2 kinase through interaction with cysteine residues, leading to inhibition of both IL-6-induced and constitutive STAT3 activation [2] [3]. The IC₅₀ for STAT3 inhibition in HepG2/STAT3 cells is 3.37 μM, while the direct inhibition of JAK2 enzymatic activity shows an IC₅₀ of 44.24 μM in vitro [2] [3]. This mechanism is particularly effective in cancer cells with constitutively activated STAT3, and the inhibitory effects can be reversed by thiol-containing compounds like DTT and GSH, confirming the covalent modification of JAK2 [2] [3].

ROS-Mediated Apoptosis and Autophagy

This compound significantly increases intracellular ROS levels, leading to oxidative stress that triggers both apoptotic and autophagic pathways [7] [8]. In liver cancer models, ROS generation inhibits the AKT/mTOR/p70S6K pathway, inducing a protective autophagy that when blocked enhances this compound-induced cell death [8]. The compound also upregulates Death Receptor 5 (DR5), activating caspase-8 and the extrinsic apoptosis pathway in colorectal cancer cells [7].

Anti-Angiogenic and Immunomodulatory Effects

In zebrafish models, this compound demonstrates potent anti-angiogenic activity by significantly inhibiting the growth of subintestinal vessels and downregulating angiogenesis signaling components (Ang2 and Tie2) [1]. Additionally, it suppresses proliferation and Th1 cytokine production (IFN-γ, IL-2, IL-12) in human peripheral blood mononuclear cells (PBMCs) and inhibits monocyte adhesion to endothelial cells by downregulating inflammation-related cell adhesion molecules (ICAM-1, VCAM-1, E-selectin) [1].

Metastasis Suppression

This compound effectively suppresses colorectal cancer metastasis by interfering with the IL6/STAT3 pathway and cofilin-mediated actin dynamics, reducing epithelial-to-mesenchymal transition (EMT) and cancer cell motility [9]. In orthotopic colon tumor models, treatment significantly reduces spontaneous liver and lung metastases while modulating tumor microenvironment and immune responses [9].

The following diagram illustrates the core signaling pathways through which this compound exerts its antitumor effects:

This compound's multi-target antitumor mechanisms converge on apoptosis, cell cycle arrest, and metastasis inhibition.

The interconnected nature of these pathways demonstrates this compound's pleiotropic mechanism against cancer cells, simultaneously targeting multiple hallmarks of cancer through distinct but complementary pathways.

Experimental Protocols and Research Methodology

In Vitro Cell Viability and Proliferation Assays

Standard MTT Protocol for assessing this compound cytotoxicity:

- Cell seeding: Plate cells in 96-well plates at optimal density (3-8×10³ cells/well depending on cell line) and allow to adhere for 24 hours [2] [7].

- Compound treatment: Prepare this compound stock solution in DMSO (100 mM) and dilute in culture medium to final concentrations (typically 0.037-50 μM). Include vehicle control (DMSO ≤0.1%) and positive control (e.g., 5-FU) [7].

- Incubation: Expose cells to this compound for 24, 48, and 72 hours at 37°C in 5% CO₂ [7] [8].

- MTT assay: Add MTT solution (0.5 mg/mL final concentration) and incubate for 2-4 hours. Then dissolve formed formazan crystals with DMSO or acidified isopropanol [2].

- Measurement: Read absorbance at 570 nm with reference at 630-650 nm. Calculate IC₅₀ values using appropriate statistical software [7].

Colony Formation Assay to evaluate long-term effects:

- Treat cells with this compound at IC₅₀ and sub-IC₅₀ concentrations for 24-48 hours [7].

- Reseed treated cells at low density (200-1000 cells/well in 6-well plates) and culture for 8-11 days with regular medium changes [7].

- Fix colonies with methanol and stain with crystal violet (0.1-0.5%) [7].

- Count colonies containing >50 cells and calculate plating efficiency [7].

Apoptosis and Cell Cycle Analysis

Annexin V/PI Double Staining for apoptosis detection:

- Harvest this compound-treated and control cells by trypsinization [7].

- Wash cells twice with cold PBS and resuspend in 1× binding buffer [7].

- Add Annexin V-FITC and propidium iodide according to manufacturer's instructions [7].

- Incubate for 15-20 minutes at room temperature in the dark [7].

- Analyze within 1 hour by flow cytometry, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [7].

Cell Cycle Analysis using PI staining:

- Fix this compound-treated cells in 70% ethanol at -20°C for at least 2 hours [7].

- Wash with PBS and treat with RNase A (100 μg/mL) at 37°C for 30 minutes [7].

- Stain with propidium iodide (50 μg/mL) for 30 minutes in the dark [7].

- Analyze DNA content by flow cytometry and determine cell cycle distribution using appropriate software [7].

Western Blot Analysis

Protein extraction and detection for mechanism studies:

- Lyse this compound-treated cells in RIPA buffer with protease and phosphatase inhibitors [2] [8].

- Determine protein concentration using BCA assay [8].

- Separate proteins by SDS-PAGE (8-15% gels depending on target molecular weight) and transfer to PVDF membranes [8].

- Block membranes with 5% non-fat milk or BSA in TBST for 1 hour [8].

- Incubate with primary antibodies (diluted 1:1000) against target proteins overnight at 4°C:

- Incubate with HRP-conjugated secondary antibodies (1:2000-5000) for 1 hour at room temperature [8].

- Detect signals using ECL reagent and visualize with chemiluminescence imaging system [8].

In Vivo Xenograft Studies

Animal model establishment and drug administration:

- Cell preparation: Harvest exponentially growing cancer cells (e.g., HCT-116, HepG2) and resuspend in PBS/Matrigel mixture (1:1) [7] [8].

- Xenograft establishment: Subcutaneously inject 5-10×10⁶ cells into the flanks of 4-6 week old athymic nude mice [7] [8].

- Group assignment: When tumors reach 50-100 mm³, randomize animals into control and treatment groups (n=5-10) [7] [8].

- Drug administration: Prepare this compound in vehicle (e.g., PEG300/Tween80/saline or loaded micelles) and administer via intravenous injection at 5-20 mg/kg every 2 days [8] [9].

- Monitoring: Measure tumor dimensions and body weight every 2-3 days. Calculate tumor volume using formula: V = (length × width²)/2 [7] [8].

- Termination: Sacrifice animals after 3-4 weeks of treatment, collect tumors, and process for histology and molecular analysis [8].

The following diagram illustrates the experimental workflow for evaluating this compound's efficacy:

Comprehensive experimental workflow for evaluating this compound's anticancer efficacy and mechanisms.

Research Gaps and Future Directions

Despite significant progress in understanding this compound's antitumor properties, several critical research gaps remain to be addressed:

Limited Clinical Data: Currently, all studies are preclinical, with no clinical trials conducted to evaluate this compound's safety and efficacy in humans [5]. Future research should focus on completing necessary toxicology studies and progressing toward Phase I clinical trials.

Formulation Challenges: As a natural product with potential solubility and bioavailability issues, advanced drug delivery systems need development. Preliminary work with this compound-loaded micelles shows promise but requires optimization [9].

Combination Therapy Potential: Given its multi-target mechanisms, this compound may synergize with existing chemotherapeutic agents, but systematic combination studies are lacking [7]. Research should explore rational combinations with standard care regimens.

Resistance Mechanisms: The potential development of resistance to this compound and underlying mechanisms remain completely unexplored [2] [8]. Understanding resistance pathways could inform combination strategies and patient selection criteria.

Biomarker Identification: Predictive biomarkers for this compound sensitivity have not been established [2] [9]. Research should focus on identifying molecular markers (e.g., STAT3 activation status, DR5 expression) that could guide patient stratification.

The structural optimization of this compound through medicinal chemistry approaches represents another promising direction. Based on SAR knowledge, particularly modifications at the 6-OH position, synthetic analogs with improved potency and pharmacokinetic properties could be developed [5]. Additionally, the compound's effects on tumor microenvironment and cancer immunology warrant deeper investigation to fully exploit its immunomodulatory potential [1] [9].

References

- 1. Anti-angiogenesis and immunomodulatory activities of an anti-tumor... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits STAT3 signaling by inactivating JAK2 ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits STAT3 signaling by inactivating JAK2 ... [nature.com]

- 4. | inhibitor/agonist | CAS 3668-14-2 | Buy this compound from... This compound [invivochem.com]

- 5. Research progress on antitumor mechanisms and ... [pmc.ncbi.nlm.nih.gov]

- 6. The genus Inula and their metabolites [sciencedirect.com]

- 7. triggered apoptosis in colorectal cancer in vitro and in vivo... This compound [nature.com]

- 8. This compound, a sesquiterpene lactone, suppresses tumor ... [pubmed.ncbi.nlm.nih.gov]

- 9. Natural small molecule this compound suppresses orthotopic ... [sciencedirect.com]

Comprehensive Technical Review: Anti-Inflammatory Properties and Mechanisms of Bigelovin

Introduction and Compound Background

Bigelovin is a sesquiterpene lactone compound primarily isolated from several species of the Inula genus, particularly Inula helianthus-aquatica and Inula hupehensis. These plants have been used in traditional Chinese medicine for centuries, primarily for treating inflammatory conditions and various cancers. The compound belongs to the pseudoguaianolide subclass of sesquiterpene lactones, characterized by a distinctive γ-lactone ring and α,β-unsaturated carbonyl moieties that are crucial for its biological activity [1] [2]. Structurally, this compound contains two α-methylene-γ-butyrolactone groups that function as Michael reaction acceptors, enabling covalent binding to thiol groups in cysteine residues of target proteins [3] [2]. This electrophilic property allows this compound to modulate multiple signaling pathways simultaneously, making it a particularly interesting candidate for therapeutic development against complex inflammatory diseases and cancer.

The historical use of Inula species in traditional medicine for treating inflammatory conditions provided the initial rationale for investigating this compound's anti-inflammatory properties. Contemporary research has systematically validated these traditional applications while elucidating the molecular mechanisms underlying its biological effects. This compound has demonstrated potent anti-inflammatory activity across multiple experimental models, ranging from cell-based assays to animal studies, with emerging evidence supporting its potential as a multi-target therapeutic agent [4] [1]. The compound's ability to simultaneously modulate multiple inflammatory pathways while exhibiting anti-cancer activity positions it as a promising lead compound for drug development.

Molecular Mechanisms of Anti-Inflammatory Action

JAK2/STAT3 Pathway Inhibition

This compound demonstrates potent inhibition of the JAK2/STAT3 signaling pathway, a crucial cascade in inflammation and cancer progression. Research shows that this compound dose-dependently inhibits IL-6-induced STAT3 activation in HepG2/STAT3 cells with an IC₅₀ of 3.37 μmol/L [3] [5]. The compound directly targets JAK2 kinase activity, exhibiting an IC₅₀ of 44.24 μmol/L in enzymatic assays [3]. Mechanism studies reveal that this compound covalently binds to cysteine residues in JAK2 through its α-methylene-γ-lactone moiety, leading to kinase inactivation [3] [5]. This interaction was confirmed through LC-MS analysis and reversal experiments where pretreatment with thiol-containing compounds like DTT (500 μmol/L) or GSH (500 μmol/L) eliminated this compound's inhibitory effects on STAT3 activation [3]. The specificity of this action is demonstrated by this compound's lack of effect on other signaling pathways including EGF, PDGF, and insulin at concentrations of 5-20 μmol/L [3] [5].

Table 1: Key Parameters of this compound Activity in JAK2/STAT3 Pathway Inhibition

| Experimental System | Concentration/Dose | Effect | Reference |

|---|---|---|---|

| IL-6-induced STAT3 activation in HepG2/STAT3 cells | IC₅₀ = 3.37 μmol/L | Inhibition of STAT3 activation | [3] [5] |

| JAK2 enzymatic activity in vitro | IC₅₀ = 44.24 μmol/L | Direct JAK2 inhibition | [3] |

| Constitutive STAT3 activation in cancer cells | 1-50 μmol/L | Dose-dependent inhibition | [3] |

| Thiol compound pretreatment | DTT/GSH 500 μmol/L | Reversal of STAT3 inhibition | [3] |

NF-κB Signaling Suppression

This compound effectively suppresses NF-κB activation, a master regulator of inflammation. The compound inhibits IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent transcription of pro-inflammatory genes [4]. This mechanism underlies this compound's ability to downregulate expression of cell adhesion molecules including ICAM-1 and VCAM-1 in endothelial cells [4]. Through NF-κB inhibition, this compound significantly reduces monocyte adhesion to endothelial cells, a critical step in inflammation initiation and progression [4]. The electrophilic α-methylene-γ-lactone moiety again plays a crucial role, potentially through covalent modification of cysteine residues in the NF-κB signaling complex [2]. This NF-κB inhibitory activity contributes substantially to this compound's broad anti-inflammatory effects across multiple disease models.

Anti-angiogenic Effects

Angiogenesis is intimately connected with chronic inflammation, and this compound demonstrates potent anti-angiogenic activity in both cellular and animal models. In transgenic zebrafish embryos, this compound treatment (25-100 μmol/L) dose-dependently inhibits subintestinal vessel (SIV) formation, with complete inhibition observed at 100 μmol/L [4]. In human microvascular endothelial cells (HMEC-1), this compound suppresses vascular endothelial growth factor (VEGF)-induced cell proliferation, migration, and tube formation [4]. These anti-angiogenic effects are significant because pathological angiogenesis contributes to chronic inflammatory conditions and tumor growth. The compound's ability to simultaneously target inflammatory and angiogenic processes enhances its therapeutic potential for inflammatory diseases and cancer.

Table 2: Anti-angiogenic Effects of this compound in Experimental Models

| Model System | Concentration/Dose | Observed Effects | Reference |

|---|---|---|---|

| Zebrafish embryos | 25-100 μmol/L | Dose-dependent inhibition of SIV formation | [4] |

| HMEC-1 cells | Not specified | Suppression of VEGF-induced proliferation, migration, tube formation | [4] |

| Human PBMCs | 1-30 μmol/L | Inhibition of mitogen-induced proliferation | [4] |

Experimental Evidence Across Disease Models

In Vitro Evidence

This compound exhibits broad anti-inflammatory activity across various cell-based models. In human peripheral blood mononuclear cells (PBMCs), this compound concentration-dependently inhibits phytohemagglutinin-induced proliferation with effects observed between 1-30 μmol/L [4]. The compound also demonstrates potent effects on monocyte-endothelial adhesion, significantly reducing TNF-α-induced adhesion of U937 monocytes to human endothelial cells [4]. This anti-adhesive effect correlates with reduced expression of adhesion molecules including ICAM-1 and VCAM-1 [4]. In cancer cell lines with constitutively active STAT3, such as A549 and MDA-MB-468 cells, this compound effectively suppresses STAT3 activation and induces apoptosis [3] [5]. These findings establish this compound as a multi-functional anti-inflammatory agent with particular promise for inflammation-associated cancers.

In Vivo Evidence

Animal studies provide compelling evidence for this compound's in vivo anti-inflammatory efficacy. In orthotopic colorectal cancer mouse models, this compound administered via intravenous injection (0.3-3 mg/kg) significantly suppresses tumor growth and inhibits liver/lung metastasis [6]. These effects are associated with modulation of the tumor microenvironment, including increased infiltration of T lymphocytes and macrophages [6]. Importantly, this compound demonstrates favorable selectivity profiles in vivo, with minimal effects on normal cells at concentrations effective against cancer cells [7] [8]. In HCT116 xenograft models, this compound at 20 mg/kg shows more significant tumor suppression with fewer side effects compared to conventional FOLFOX chemotherapy [7]. These in vivo findings support the therapeutic potential of this compound for inflammatory conditions and inflammation-associated cancers.

Research Methods and Experimental Protocols

Key Methodological Approaches

The anti-inflammatory mechanisms of this compound have been characterized using diverse experimental techniques. Western blotting is routinely employed to detect protein expression and phosphorylation status of key signaling molecules including JAK2, STAT3, IκBα, and components of the mTOR pathway [3] [8]. For kinase activity assays, recombinant JAK2 kinase is incubated with this compound and substrates, with phosphorylation measured using specific antibodies or radioactive ATP [3]. LC-MS analysis has been instrumental in characterizing the covalent interaction between this compound and cysteine residues of target proteins [3]. Flow cytometry techniques, including Annexin V/PI staining and cell cycle analysis, are used to evaluate this compound's effects on apoptosis and cell cycle progression [7]. Each of these methods provides unique insights into this compound's mechanisms of action at the molecular and cellular levels.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating this compound's effects on inflammatory signaling pathways:

Experimental workflow for studying this compound's anti-inflammatory mechanisms

Pathway Analysis Methodology

The elucidation of this compound's effects on inflammatory signaling pathways involves systematic approaches. For JAK2/STAT3 pathway analysis, HepG2 cells stably transfected with STAT3-responsive luciferase reporter plasmids are typically treated with this compound (1-50 μmol/L) with or without IL-6 stimulation [3] [5]. Luciferase activity is measured to quantify STAT3 transcriptional activity, while Western blotting detects phosphorylation of JAK2 and STAT3 [3]. For NF-κB pathway studies, endothelial cells are pretreated with this compound before TNF-α stimulation, followed by examination of IκBα degradation and nuclear translocation of NF-κB [4]. Assessment of anti-angiogenic effects involves zebrafish embryo models treated with this compound (25-100 μmol/L) for 48 hours, with subsequent quantification of subintestinal vessel development [4]. These methodological approaches collectively provide comprehensive insights into this compound's multi-target anti-inflammatory actions.

Therapeutic Potential and Applications

Cancer-Related Inflammation

This compound shows exceptional promise for targeting cancer-related inflammation, particularly through its inhibition of the IL-6/JAK2/STAT3 signaling axis [6]. This pathway serves as a critical link between inflammation and cancer, promoting tumor cell survival, proliferation, angiogenesis, and immune evasion [3] [6]. This compound's ability to simultaneously induce apoptosis in cancer cells and modulate the tumor microenvironment addresses key aspects of cancer pathology [7] [6]. In colorectal cancer models, this compound suppresses orthotopic tumor growth and inhibits metastasis by interfering with IL-6/STAT3 signaling and cofilin pathway, resulting in altered expression of key molecules including Rock, FAK, RhoA, Rac1/2/3, and N-cadherin [6]. The compound's favorable toxicity profile further enhances its therapeutic potential, as it exhibits selective cytotoxicity toward cancer cells while sparing normal cells [7] [8].

Inflammatory Diseases

Beyond oncology, this compound holds significant potential for treating various chronic inflammatory diseases. Its ability to suppress NF-κB activation and downregulate adhesion molecule expression suggests applications in conditions like rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis [4] [1]. The compound's anti-angiogenic activity further expands its potential utility in inflammatory disorders where pathological angiogenesis contributes to disease progression [4]. This compound's immunomodulatory activities, evidenced by its suppression of mitogen-induced PBMC proliferation, support its potential application in autoimmune conditions and transplantation [4]. The multi-target nature of this compound may offer advantages over single-target anti-inflammatory agents, particularly for complex inflammatory disorders involving multiple pathogenic pathways.

Conclusion and Future Perspectives

References

- 1. Research progress on antitumor mechanisms and molecular ... [cmjournal.biomedcentral.com]

- 2. Anticancer Targets and Signaling Pathways Activated by ... [mdpi.com]

- 3. This compound inhibits STAT3 signaling by inactivating JAK2 ... [nature.com]

- 4. Anti-angiogenesis and immunomodulatory activities of an ... [sciencedirect.com]

- 5. This compound inhibits STAT3 signaling by inactivating JAK2 ... [pubmed.ncbi.nlm.nih.gov]

- 6. Natural small molecule this compound suppresses orthotopic ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound triggered apoptosis in colorectal cancer in vitro ... [nature.com]

- 8. This compound, a sesquiterpene lactone, suppresses tumor ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Anti-Angiogenic Activities of Bigelovin

Introduction and Chemical Background

Bigelovin is a sesquiterpene lactone compound isolated from the traditional Chinese medicinal plant Inula helianthus-aquatica, which has been historically used in Yunnan, China for cancer treatment and milk duct obstruction. [1] [2] This natural product possesses a characteristic molecular structure featuring two α,β-unsaturated ketone moieties that contribute significantly to its biological activity through interactions with cellular nucleophiles. [3] The compound was first isolated from Inula species in 1996 and demonstrated cytotoxic activities against various cancer cell lines. [2] Early research confirmed that crude aqueous extracts of I. helianthus-aquatica exhibit potent antitumor activities in several human cancer cell lines and mouse Ehrlich ascites tumor models, paving the way for further investigation into its active components. [2]

This compound has emerged as a multi-target anti-cancer agent with demonstrated activities across multiple hallmarks of cancer, including induction of apoptosis, inhibition of angiogenesis, and immunomodulation. [1] [3] [4] The compound has been identified as a selective retinoid X receptor α agonist, which may contribute to its diverse biological effects. [3] The following table summarizes key characteristics of this compound:

| Property | Description |

|---|---|

| Chemical Class | Sesquiterpene lactone |

| Natural Source | Inula helianthus-aquatica (Family: Asteraceae) |

| Historical Use | Traditional cancer treatment in Yunnan, China |

| Molecular Features | Two α,β-unsaturated ketone moieties |

| Primary Molecular Target | Selective retinoid X receptor α (RXRα) agonist |

| Key Biological Activities | Anti-angiogenic, immunomodulatory, pro-apoptotic |

Anti-Angiogenic Effects of this compound

In Vitro Anti-Angiogenic Activities

This compound demonstrates potent anti-angiogenic effects in human endothelial cell models. In human microvascular endothelial cells (HMEC-1), this compound significantly inhibits critical angiogenesis processes including cell proliferation, migration, and tube formation. [1] [2] These activities manifest at non-cytotoxic concentrations, suggesting a specific anti-angiogenic mechanism rather than general cytotoxicity. [2] The compound also effectively suppresses endothelial cell adhesion molecules, particularly intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin, which are essential for leukocyte recruitment and endothelial activation during angiogenesis. [1] This downregulation occurs at the transcriptional level, with studies showing significant reduction in mRNA expression of these adhesion molecules in this compound-treated human endothelial cells. [1]

Another crucial mechanism involves this compound's inhibition of human monocyte adhesion to endothelial cells. [1] [2] This anti-adhesive effect disrupts the cross-talk between inflammatory cells and endothelial cells, which is a critical driver of pathological angiogenesis in the tumor microenvironment. Research indicates that this activity may be mediated through this compound's ability to block IκBα degradation and NF-κB activation, a key signaling pathway regulating both inflammation and angiogenesis. [2]

In Vivo Anti-Angiogenic Models

The anti-angiogenic efficacy of this compound has been validated in several in vivo models, most notably in transgenic zebrafish embryos (Tg(fli1a:EGFP)y1) with fluorescent blood vessels. [1] [2] In this model, this compound treatment for 48 hours resulted in dose-dependent inhibition of subintestinal vessel (SIV) formation, with complete inhibition observed at 100 μM concentration. [2] When the length of SIVs was quantified, results showed that this compound treatment significantly reduced vessel growth compared to control groups treated with vehicle alone (0.2% v/v DMSO). [2]

Further molecular analysis of this compound-treated zebrafish embryos revealed downregulation of key angiogenesis signaling components, particularly Ang2 and its receptor Tie2. [1] These genes are critical for vessel maturation and stability, and their suppression provides a mechanistic explanation for the observed anti-angiogenic effects. The zebrafish model offers a robust whole-animal system for evaluating anti-angiogenic compounds, as it allows real-time visualization of developing vasculature and assessment of compound effects on complex angiogenic processes in a living organism.

The following table summarizes the key experimental findings on this compound's anti-angiogenic effects:

| Experimental Model | Key Findings | Dose/Concentration |

|---|---|---|

| Human Microvascular Endothelial Cells (HMEC-1) | Inhibition of proliferation, migration, tube formation; Downregulation of ICAM-1, VCAM-1, E-selectin | Varying concentrations based on assay [2] |

| Human Monocyte-Endothelial Adhesion Assay | Inhibition of monocyte adhesion to endothelial cells | Not specified [1] [2] |

| Transgenic Zebrafish Embryos | Dose-dependent inhibition of subintestinal vessel formation; Complete inhibition at highest dose; Downregulation of Ang2 and Tie2 genes | 25, 50, 100 μM for 48 hours [1] [2] |

Molecular Mechanisms of Action

Signaling Pathways in Angiogenesis Inhibition

This compound exerts its anti-angiogenic effects through modulation of multiple signaling pathways that are crucial for blood vessel formation. A primary mechanism involves the suppression of the NF-κB signaling pathway through inhibition of IκBα degradation, which subsequently reduces the expression of pro-angiogenic genes and adhesion molecules. [2] Additionally, this compound downregulates the Ang2/Tie2 signaling axis, a key pathway involved in vessel destabilization and angiogenic sprouting. [1] This pathway is particularly important in the tumor microenvironment, where it facilitates the transition from dormant to active blood vessels.

Research also indicates that this compound can inhibit the PI3K/AKT/mTOR pathway in cancer cells, which represents a parallel mechanism that indirectly affects angiogenesis. [4] While this pathway is primarily associated with direct effects on cancer cell survival and proliferation, it also influences the production of angiogenic factors by tumor cells. The generation of reactive oxygen species (ROS) appears to be an upstream event in this compound's mechanism, as demonstrated by the abolition of its effects when cells are pretreated with the antioxidant N-acetyl-l-cysteine (NAC). [4]

The following diagram illustrates the key signaling pathways affected by this compound in endothelial cells:

This compound's effects on key endothelial signaling pathways. The diagram highlights multi-target inhibition of pro-angiogenic signaling.

Multi-Targeting Anti-Cancer Activities

Beyond its direct anti-angiogenic effects, this compound exhibits a multi-targeting anti-cancer profile that enhances its therapeutic potential. The compound simultaneously impacts multiple hallmarks of cancer through distinct but complementary mechanisms:

Direct Pro-Apoptotic Activity: this compound activates both intrinsic and extrinsic apoptosis pathways in cancer cells, characterized by caspase-8, caspase-9, and caspase-3 activation along with PARP cleavage. [3] This effect is particularly potent in colorectal cancer cells, where this compound upregulates death receptor 5 (DR5) and increases reactive oxygen species. [3]

Cell Cycle Arrest: The compound induces G2/M phase cell cycle arrest in cancer cells through modulation of cyclin B1 and phospho-Rb expression, preventing cell division and proliferation. [3]

Autophagy Induction: In liver cancer models, this compound induces protective autophagy via ROS-mediated inhibition of the AKT/mTOR/p70S6K pathway. [4] When autophagy is inhibited, this compound-induced cell death is enhanced, suggesting potential combination therapy approaches.

Immunomodulatory Effects: this compound suppresses proliferation and cytokine production (IFN-γ, IL-2, IL-12) in human peripheral blood mononuclear cells (PBMCs), indicating immunosuppressive activity that may be beneficial for inflammatory conditions. [1] [2]

This multi-mechanistic approach is particularly valuable for overcoming drug resistance in cancer therapy, as simultaneous targeting of multiple pathways reduces the likelihood of adaptive resistance development.

Immunomodulatory Activities

This compound demonstrates significant immunomodulatory activities that complement its anti-angiogenic effects, particularly through modulation of human peripheral blood mononuclear cells (PBMCs) and expression of cell adhesion molecules (CAMs) on endothelial cells. [1] [2] In PBMCs, this compound treatment suppresses both proliferation and production of Th1 cytokines including IFN-γ, IL-2, and IL-12. [1] These cytokines are critical for effective anti-tumor immune responses, and their downregulation suggests that this compound may modulate the tumor immune microenvironment in addition to its direct effects on blood vessels.

The compound also significantly inhibits the expression of inflammation-related cell adhesion molecules (ICAM-1, VCAM-1, and E-selectin) on human endothelial cells, which subsequently reduces monocyte adhesion to endothelial cells. [1] [2] This anti-adhesive effect disrupts the recruitment of inflammatory cells to sites of angiogenesis, thereby interrupting the cross-talk between inflammation and blood vessel formation that is characteristic of the tumor microenvironment. The inhibition of monocyte adhesion has been demonstrated in both human endothelial cells and mouse brain endothelial cells, with studies indicating that this compound blocks IκBα degradation and NF-κB activation. [2] This mechanism provides a molecular basis for its observed effects on both immunomodulation and angiogenesis inhibition.

Experimental Protocols and Methodologies

Zebrafish Anti-Angiogenesis Assay

The transgenic zebrafish line Tg(fli1a:EGFP)y1 provides a powerful in vivo model for evaluating anti-angiogenic compounds. The following protocol details the standard methodology for assessing this compound's effects:

- Embryo Collection and Maintenance: Collect zebrafish embryos and maintain them in egg water at 28.5°C. [2] Stage the embryos according to hours post-fertilization (hpf) under a stereomicroscope.

- Compound Treatment: Dissolve this compound in DMSO and dilute to working concentrations (typically 25, 50, and 100 μM) in egg water. [2] Treat embryos from 48 hpf to 96 hpf, with 0.2% v/v DMSO serving as vehicle control.

- Image Acquisition and Analysis: Anesthetize embryos with tricaine methane sulfonate and visualize the subintestinal vessels (SIV) using fluorescence microscopy. [2] Capture images of the SIV region and quantify vessel length using image analysis software (e.g., ImageJ).

- Gene Expression Analysis: Extract total RNA from pooled zebrafish embryos after treatment. Perform reverse transcription and quantitative PCR to analyze expression of angiogenesis-related genes (Ang2, Tie2). [1] [2]

This model allows direct visualization of anti-angiogenic effects in a complete vertebrate organism with high genetic and physiological similarity to mammalian systems.

Endothelial Cell Tube Formation Assay

The tube formation assay using human microvascular endothelial cells (HMEC-1) models the later stages of angiogenesis, particularly capillary structure formation:

- Matrix Preparation: Thaw Growth Factor Reduced Matrigel at 4°C and pipet 50-100 μL into each well of a pre-chilled 96-well plate. [2] Allow to polymerize for 30-60 minutes at 37°C.

- Cell Seeding and Treatment: Harvest HMEC-1 cells and seed at a density of 1-2×10^4 cells per well onto the polymerized Matrigel. Treat cells with varying concentrations of this compound or vehicle control.

- Incubation and Imaging: Incubate cells for 6-12 hours at 37°C with 5% CO₂. Capture images of tube networks using an inverted microscope at 40-100× magnification.

- Quantification Analysis: Analyze images for tube formation parameters including number of branches, branch length, and number of meshes using automated image analysis software. [2]

This in vitro assay provides a rapid and quantitative assessment of a compound's ability to interfere with the formation of capillary-like structures by endothelial cells.

Cell Adhesion Molecule Expression Analysis

Evaluation of cell adhesion molecule expression provides mechanistic insights into this compound's effects on endothelial cell function:

- Cell Culture and Treatment: Culture human endothelial cells (HMEC-1 or HUVEC) in appropriate medium. Treat cells with this compound at varying concentrations for a predetermined time (typically 4-24 hours). [1] [2]

- RNA Extraction and RT-qPCR: Extract total RNA using commercial kits. Synthesize cDNA and perform quantitative PCR using primers specific for ICAM-1, VCAM-1, E-selectin, and appropriate housekeeping genes. [1]

- Monocyte Adhesion Assay: Label human monocytes with fluorescent dye (e.g., calcein-AM). Seed labeled monocytes onto confluent endothelial cell monolayers pretreated with this compound. [2] After co-culture, wash away non-adherent monocytes and quantify adhered monocytes using fluorescence measurement.

- Data Analysis: Express results as fold change compared to vehicle control, with statistical significance determined by ANOVA with post-hoc testing. [1] [2]

Therapeutic Potential and Research Implications

The multi-target nature of this compound presents significant opportunities for cancer therapy development. The compound's simultaneous effects on angiogenesis, apoptosis, and immunomodulation position it as a promising candidate for multi-pronged anti-cancer strategies. [1] [3] [4] In preclinical models, this compound has demonstrated efficacy against various cancer types including colorectal cancer, liver cancer, and leukemia, with in vivo studies showing tumor growth suppression in xenograft models. [3] [4]

Notably, in HCT 116 colorectal cancer xenograft models, this compound at 20 mg/kg showed more significant tumor suppression and fewer side effects than conventional FOLFOX chemotherapy. [3] This promising therapeutic index suggests potential for improved tolerability compared to current standard treatments. The compound's ability to suppress DR5 expression and increase ROS production provides a mechanistic basis for its efficacy, particularly in colorectal cancer models蒂.

For clinical translation, future research should focus on:

- Optimizing drug delivery systems to enhance bioavailability and tumor targeting

- Investigating combination therapies with existing anti-angiogenic agents or immunotherapies

- Conducting detailed toxicological and pharmacokinetic studies in higher animal models

- Exploring structure-activity relationships to develop potentially more potent analogs

References

- 1. -angiogenesis and immunomodulatory Anti of an activities -tumor... anti [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-angiogenesis and immunomodulatory activities of an ... [sciencedirect.com]

- 3. This compound triggered apoptosis in colorectal cancer in vitro ... [nature.com]

- 4. This compound, a sesquiterpene lactone, suppresses tumor ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Bigelovin-Induced Autophagy as an Anticancer Mechanism

Introduction to Bigelovin and Its Relevance to Cancer Therapeutics

This compound is a sesquiterpene lactone compound isolated from Inula helianthus-aquatica, a plant used in traditional medicine systems [1] [2]. This natural product belongs to a class of bioactive compounds characterized by a 15-carbon skeleton structure with α,β-unsaturated ketone moieties that confer significant biological activity [2] [3]. Sesquiterpene lactones have attracted considerable interest in anticancer drug discovery due to their potent bioactivities and selective cytotoxicity against various cancer types. This compound specifically has demonstrated remarkable anti-tumor properties across multiple cancer models, with emerging evidence highlighting its ability to modulate critical cell death pathways including apoptosis and autophagy [1] [2].

The compound's therapeutic potential is particularly promising for cancers with limited treatment options or which develop resistance to conventional therapies. Recent studies have elucidated this compound's unique mechanism of action, which involves the coordinated induction of both apoptotic and autophagic processes through reactive oxygen species (ROS)-mediated signaling [1]. This dual mechanism presents a compelling strategy for overcoming the frequent limitations of single-pathway targeted therapies. The growing body of preclinical evidence positions this compound as a promising candidate for further development as a novel anticancer agent, particularly for aggressive malignancies such as hepatocellular carcinoma and colorectal cancer [1] [2].

Chemical Properties and Source of this compound

This compound is characterized by a sesquiterpene lactone structure featuring a 15-carbon backbone derived from three isoprene units [3]. The compound contains two reactive α,β-unsaturated ketone moieties (Michael acceptor sites) that are crucial for its biological activity [2]. These electrophilic centers enable this compound to interact with nucleophilic residues in target proteins, particularly thiol groups in cysteine residues, thereby modulating various signaling pathways [2] [3]. The molecular formula of this compound is C15H18O3, and it possesses a molecular weight of 246.30 g/mol.

The primary natural source of this compound is Inula helianthus-aquatica, a flowering plant belonging to the Asteraceae family [1] [2]. This plant species has been utilized in traditional medicine systems, particularly in Chinese medicine, for treating various inflammatory conditions [2]. The compound is typically extracted from the aerial parts of the plant using organic solvents such as methanol or ethanol, followed by purification using chromatographic techniques including column chromatography and high-performance liquid chromatography (HPLC) [2]. The presence of the characteristic α,β-unsaturated carbonyl structure places this compound in the same chemical class as other bioactive sesquiterpene lactones such as parthenolide, artemisinin, and thapsigargin, which have demonstrated significant anticancer properties [3].

Comprehensive Anticancer Efficacy Profile of this compound

Quantitative Anticancer Effects Across Cancer Types

Table 1: In vitro anticancer activity of this compound across cancer models

| Cancer Type | Cell Lines | IC₅₀ Values | Key Findings | Mechanisms |

|---|---|---|---|---|

| Liver Cancer | HepG2 | Not specified | Suppressed tumor growth in xenograft models [1] | Induced apoptosis and autophagy via ROS-mediated mTOR inhibition [1] |

| Colorectal Cancer | HT-29 | 0.8 μM (48h) [2] | Inhibited proliferation and colony formation [2] | Induced G2/M arrest, DNA damage, ROS-mediated DR5 upregulation [2] |

| Colorectal Cancer | HCT 116 | 1.2 μM (48h) [2] | Suppressed invasion and induced apoptosis [2] | Activated caspases, increased ROS, death receptor pathway [2] |

| Primary Colon Cells | Mixed culture | 8.55 μM (48h) [2] | Reduced sensitivity compared to cancer lines [2] | Selective cytotoxicity to cancer cells [2] |

Table 2: In vivo efficacy of this compound in animal models

| Cancer Model | Dosing Regimen | Efficacy Outcomes | Toxicity Observations | Comparative Efficacy |

|---|---|---|---|---|

| HCT 116 xenograft [2] | 20 mg/kg | Significant tumor growth suppression [2] | Low systemic toxicity [2] | More significant than FOLFOX with fewer side effects [2] |

| HepG2 xenograft [1] | Dose-dependent | Suppressed tumor growth [1] | Low systemic toxicity [1] | Dose-dependent response [1] |

Analysis of Anticancer Efficacy Data

This compound demonstrates potent cytotoxicity against a range of cancer cell lines, with particular efficacy observed in colorectal and liver cancer models [1] [2]. The compound exhibits selective toxicity toward cancer cells compared to normal primary colon cells, with an approximately 7-10 fold difference in IC₅₀ values, indicating a potential therapeutic window [2]. In colorectal cancer models, this compound treatment resulted in significant suppression of colony formation, indicating impairment of the long-term proliferative capacity of cancer cells [2].

In vivo studies have confirmed the antitumor efficacy of this compound in xenograft models, with significant tumor growth suppression observed at a dose of 20 mg/kg [2]. Importantly, this compound demonstrated more significant tumor suppression with fewer side effects compared to conventional FOLFOX chemotherapy (containing folinic acid, 5-fluorouracil, and oxaliplatin) in colorectal cancer models [2]. The compound exhibited low systemic toxicity in animal studies, suggesting a favorable safety profile for further therapeutic development [1] [2]. The dose-dependent response observed in HepG2 xenograft models further supports the pharmacological relevance of this compound's anticancer effects [1].

Detailed Molecular Mechanisms of Action

Autophagy Induction and Regulation

This compound induces autophagic activation through multiple interconnected molecular pathways. In liver cancer cells, this compound treatment enhances the accumulation of autophagosomes and increases the conversion of microtubule-associated light chain 3B-I (LC3B-I) to LC3B-II, a key marker of autophagosome formation [1]. Simultaneously, this compound upregulates Beclin-1 expression and decreases p62/SQSTM1 levels, indicating enhanced autophagic flux [1]. The primary signaling pathway involved in this compound-induced autophagy is the inhibition of the AKT/mTOR/p70S6K axis, a central regulator of autophagy induction [1]. This inhibition relieves the suppressive effect of mTOR on the ULK1 complex, initiating autophagosome formation [4].

The functional role of autophagy in this compound's mechanism appears to be cytoprotective in nature. When autophagy is blocked pharmacologically or genetically, this compound-induced cell death is markedly enhanced, suggesting that cancer cells activate autophagy as a survival mechanism in response to this compound treatment [1]. This finding has important therapeutic implications, as combination approaches targeting both autophagy and apoptosis may synergistically enhance this compound's anticancer efficacy. The dual regulation of both apoptotic and autophagic pathways represents a unique aspect of this compound's mechanism of action, engaging multiple cell death modalities simultaneously [1] [5].

Apoptosis Induction Pathways

This compound activates both intrinsic and extrinsic apoptosis pathways in cancer cells. The compound stimulates the cleavage of caspase-3, caspase-7, caspase-8, caspase-9, and poly (ADP-ribose) polymerase 1 (PARP-1), indicating comprehensive activation of the apoptotic cascade [1] [2]. In colorectal cancer cells, this compound treatment significantly upregulates death receptor 5 (DR5), a key component of the extrinsic apoptosis pathway, enhancing cellular sensitivity to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis [2].

The intrinsic mitochondrial pathway is activated through this compound-induced disruption of mitochondrial membrane potential and cytochrome c release [2]. This process is regulated by modulation of Bcl-2 family proteins, with an increased ratio of pro-apoptotic to anti-apoptotic members [3]. Additionally, this compound treatment causes G2/M cell cycle arrest and induces DNA damage, as evidenced by increased phosphorylation of H2AX (γ-H2AX) [2]. These multiple pro-apoptotic mechanisms collectively contribute to this compound's potent cytotoxic effects against cancer cells.

Reactive Oxygen Species (ROS) Signaling

This compound significantly elevates intracellular ROS levels, which serves as a critical upstream event in its mechanism of action [1] [2]. The compound's α,β-unsaturated ketone moieties contribute to ROS generation, potentially through disruption of mitochondrial electron transport chain function [2] [6]. The importance of ROS signaling is demonstrated by the fact that pretreatment with the ROS scavenger N-acetyl-l-cysteine (NAC) completely abrogates this compound-induced apoptosis and autophagy [1].

ROS functions as a central orchestrator connecting the various aspects of this compound's mechanism. Elevated ROS levels inhibit the AKT/mTOR pathway, leading to autophagy induction [1] [6]. Simultaneously, ROS-mediated activation of the JNK and p38 MAPK pathways contributes to apoptosis induction through mitochondrial membrane permeabilization [6]. Additionally, ROS generation is involved in this compound-induced DNA damage and DR5 upregulation, further enhancing apoptotic signaling [2] [6]. This central role of ROS positions it as a critical mediator of this compound's anticancer effects.

Integrated Signaling Pathway

Figure 1: Comprehensive signaling network of this compound-induced cancer cell death

The diagram illustrates the integrated molecular network through which this compound exerts its anticancer effects. This compound initially induces ROS generation, which serves as a critical upstream signaling event [1]. Elevated ROS levels subsequently inhibit the AKT/mTOR pathway, leading to autophagy induction through activation of the ULK1 complex and subsequent steps in autophagosome formation [1] [4]. Simultaneously, ROS activates both intrinsic and extrinsic apoptosis pathways through mitochondrial dysfunction and DR5 upregulation, respectively [1] [2]. The resulting caspase cascade activation executes apoptotic cell death, while autophagy plays a context-dependent role that can either promote cell survival or enhance cell death under specific conditions [1] [5]. This coordinated network highlights the multifaceted mechanism of this compound action against cancer cells.

Experimental Protocols and Methodologies

Core Assays for Evaluating this compound Activity

Table 3: Key experimental protocols for assessing this compound mechanisms

| Assay Type | Specific Methods | Key Parameters Measured | Technical Considerations |

|---|---|---|---|

| Cell Viability [2] | MTT/XTT assay, Colony formation | IC₅₀ values, proliferation inhibition, clonogenic capacity | Use multiple time points (24, 48, 72h); include normal cell controls for selectivity assessment |

| Apoptosis Detection [2] | Annexin V/PI staining, Hoechst 33258 morphology, Caspase activity assays | Apoptotic population, nuclear fragmentation, caspase cleavage | Combine methods for confirmation; use positive controls (e.g., staurosporine) |

| Autophagy Assessment [1] | Western blot for LC3-I/II, p62, Beclin-1; Immunofluorescence for LC3 puncta | LC3-II accumulation, p62 degradation, autophagosome formation | Include autophagy inhibitors (chloroquine) to assess flux; monitor multiple markers |

| ROS Measurement [2] | DCFH-DA fluorescence assay, Flow cytometry | Intracellular ROS levels | Include ROS scavenger (NAC) controls; measure at early time points |

| Cell Cycle Analysis [2] | PI staining and flow cytometry | DNA content, cell cycle distribution | Use synchronized cells if possible; analyze multiple time points |

| Mitochondrial Function [2] | JC-1 staining, MMP assays | Mitochondrial membrane potential, permeability | Correlate with cytochrome c release assays |

| Protein Expression [1] | Western blot, ELISA | Signaling pathway components, apoptosis markers | Analyze phospho-proteins for pathway activity; use multiple time points |

| In vivo Efficacy [1] [2] | Xenograft tumor models, IHC staining | Tumor volume, weight, biomarker expression | Include reference drug controls; monitor body weight for toxicity |

Implementation Guidelines for Key Assays

For autophagy assessment, researchers should employ a comprehensive approach monitoring multiple autophagy markers simultaneously [1]. Western blot analysis should include LC3B-I/II conversion, p62/SQSTM1 degradation, and Beclin-1 expression levels. To distinguish between increased autophagosome formation versus impaired degradation, include chloroquine (10-20 μM) treatment in combination with this compound to block autolysosomal degradation [1] [5]. Immunofluorescence analysis of LC3 puncta formation provides complementary spatial information about autophagosome distribution.

For apoptosis evaluation, combine Annexin V/PI flow cytometry with morphological assessment using Hoechst 33258 staining to detect nuclear condensation and fragmentation [2]. Caspase activity assays should examine both initiator (caspase-8, -9) and effector (caspase-3, -7) caspases, along with PARP cleavage as a downstream marker [2]. To establish the functional importance of ROS generation, include control experiments with the antioxidant NAC (5-10 mM) pretreatment 2 hours before this compound exposure [1].

For in vivo studies, the established dosing regimen for this compound is 20 mg/kg administered via intraperitoneal injection in xenograft models [2]. Tumor measurements should be performed regularly, and at endpoint, tumors should be harvested for immunohistochemical analysis of cleaved caspase-3, LC3B puncta, and other relevant markers to confirm mechanism of action [1] [2]. Body weight and overall health monitoring should be conducted throughout the study to assess systemic toxicity.

Therapeutic Implications and Drug Development Potential

Combination Therapy Strategies

The cytoprotective nature of this compound-induced autophagy suggests promising combination strategies with autophagy inhibitors [1] [5]. Preclinical data demonstrates that autophagy blockage markedly sensitizes cancer cells to this compound-induced cell death, indicating that combining this compound with autophagy inhibitors such as chloroquine or hydroxychloroquine could enhance therapeutic efficacy [1] [5]. Additionally, based on this compound's ability to upregulate DR5, combination with TRAIL-based therapies could synergistically enhance extrinsic apoptosis activation [2].

This compound may also overcome chemotherapy resistance through its multifaceted mechanism of action. Conventional chemotherapy often fails due to resistance mechanisms such as impaired apoptosis signaling; this compound's ability to activate multiple cell death pathways simultaneously could circumvent these resistance mechanisms [2] [3]. Furthermore, the selective cytotoxicity of this compound toward cancer cells while sparing normal cells suggests a favorable therapeutic window that could be exploited in combination regimens to reduce overall toxicity [2]. The ROS-generating property of this compound could also be leveraged with other ROS-inducing agents or in cancers with altered redox homeostasis [6].

Challenges and Future Directions

Despite the promising preclinical profile of this compound, several challenges remain in its development as a therapeutic agent [6]. The compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, require comprehensive characterization. Formulation strategies may be needed to address potential solubility issues and enhance bioavailability. Further toxicological assessment in additional animal models is necessary to establish a complete safety profile.

Future research should focus on optimizing this compound derivatives to enhance potency and reduce potential off-target effects [3]. Structure-activity relationship studies could identify which structural features are essential for its anticancer activity while modifying others to improve pharmaceutical properties. Additionally, biomarker development to identify patient populations most likely to respond to this compound-based therapies would facilitate personalized medicine approaches [6]. The exploration of this compound's effects on the tumor microenvironment and immune response represents another promising research direction, particularly given the emerging understanding of autophagy's role in modulating antitumor immunity [5].

Conclusion

References

- 1. , a sesquiterpene lactone, suppresses tumor growth through... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. This compound triggered apoptosis in colorectal cancer in vitro ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease... [frontiersin.org]

- 4. The Role of Autophagy in Liver Cancer [mdpi.com]

- 5. manipulation as a strategy for efficient anticancer therapies... Autophagy [jeccr.biomedcentral.com]

- 6. Targeting the Interplay of Autophagy and ROS for Cancer ... [mdpi.com]

Bigelovin ROS generation pathway

Core Mechanism of Action

Bigelovin (BigV) is a sesquiterpene lactone isolated from Inula helianthus-aquatica [1] [2] [3]. Its anti-tumor activity is primarily initiated by the induction of reactive oxygen species (ROS) [1] [3]. This ROS surge plays a pivotal role in activating multiple downstream cell death pathways.

The diagram below summarizes the core ROS-mediated pathway of this compound:

This compound induces ROS, triggering apoptosis and autophagy.

Key Molecular Targets and Experimental Evidence

The following table summarizes the key molecular events and experimental evidence supporting this compound's mechanism of action:

| Molecular Event / Target | Experimental Evidence | Observed Outcome |

|---|---|---|

| ROS Generation | Increased intracellular ROS; effect abolished by antioxidant N-acetylcysteine (NAC) [1] [3]. | Initiation of cell death pathways. |

| mTOR Pathway Inactivation | Decreased phosphorylation of AKT, mTOR, and p70S6K [1]. | Induction of cytoprotective autophagy. |

| Death Receptor 5 (DR5) Upregulation | Increased DR5 protein expression; caspase-8 activation [3]. | Activation of extrinsic apoptosis pathway. |

| Caspase Activation & PARP Cleavage | Increased cleavage of caspases-3, -7, -8, -9 and PARP protein [1] [3]. | Execution of apoptosis. |

| Cell Cycle Arrest (G2/M Phase) | Accumulation of cells in G2/M phase; modulation of Cyclin B1 and p-Rb [3]. | Inhibition of cell proliferation. |

| DNA Damage | Increased phosphorylation of histone H2AX (γ-H2AX) [3]. | Trigger for cell cycle arrest and apoptosis. |

Experimental Data and Anti-Cancer Efficacy

Quantitative data from in vitro and in vivo studies demonstrate the potency and selectivity of this compound.

Table 1: In Vitro Cytotoxicity and Selectivity of this compound This table summarizes the effects of this compound on cell viability and proliferation in various cell lines [1] [2] [3].

| Cell Line | Cell Type | This compound Treatment | Effect (vs. Control) | Key Findings |

|---|---|---|---|---|

| HepG2 | Human Liver Cancer | Varying doses & times | Reduced cell viability [1] [2] | Dose- and time-dependent inhibition. |

| SMMC-7721 | Human Liver Cancer | Varying doses & times | Reduced cell viability [2] | Dose- and time-dependent inhibition. |

| LO2 | Human Normal Liver | Up to 72 hours | No significant difference [2] | High selectivity for cancer cells. |

| HCT 116 | Colorectal Cancer | 48 hours | IC~50~: ~1.2 μM [3] | Significant inhibition of colony formation. |

| Primary Human Colon Cells | Normal Colon Cells | 48 hours | IC~50~: ~8.55 μM [3] | Higher IC~50~ indicates selectivity. |

Table 2: In Vivo Anti-Tumor Efficacy of this compound This table summarizes the results of xenograft studies where mice with human tumors were treated with this compound [1] [3].

| Tumor Model | This compound Dose | Treatment Duration | Efficacy Outcome | Remarks |

|---|---|---|---|---|

| HepG2 Xenograft | Multiple doses | Not specified | Significant tumor suppression [1] | Low systemic toxicity observed. |

| HCT 116 Xenograft | 20 mg/kg | Not specified | Suppression of tumor growth [3] | More effective and less toxic than FOLFOX regimen. |

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

1. Assessing Cell Viability and Proliferation

- Cell Viability (MTT/MTS Assay): Seed cells in 96-well plates. The next day, treat with a concentration gradient of this compound (e.g., 0.037 to 9 μM) for 24, 48, and 72 hours. Add MTT reagent and incubate for 2-4 hours. Dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm. IC~50~ values can be calculated from the dose-response curves [3].

- Cell Proliferation (BrdU Incorporation Assay): After this compound treatment, add Bromodeoxyuridine (BrdU) to the culture medium for several hours. Fix the cells and denature the DNA. Incubate with an anti-BrdU primary antibody, followed by a labeled secondary antibody. Measure the incorporation to quantify DNA synthesis and thus, cell proliferation [2].

- Clonogenic Assay: Treat cells with this compound at sub-lethal concentrations for a set period. Then, re-seed a small number of cells into new culture dishes and allow them to grow for 8-11 days. Fix and stain the resulting colonies with crystal violet, then count them to assess long-term survival and reproductive integrity after damage [3].

2. Evaluating Apoptosis and Cell Death Mechanisms

- Annexin V/Propidium Iodide (PI) Staining: Harvest this compound-treated and control cells. Resuspend the cell pellet in a binding buffer containing Annexin V-FITC and PI. Incubate in the dark for 15-20 minutes and analyze by flow cytometry. This distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [3].

- Western Blot Analysis for Apoptosis & Autophagy: Lyse cells after this compound treatment. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against targets like cleaved caspase-3, cleaved PARP, LC3B-II, Beclin-1, and p62. Use appropriate HRP-conjugated secondary antibodies and detect signals using chemiluminescence. An increase in cleaved caspases/PARP and LC3B-II, along with a decrease in p62, confirms apoptosis and autophagy induction, respectively [1] [3].

- ROS Detection (CM-H2DCFDA Assay): Load cells with the cell-permeable dye CM-H2DCFDA. This non-fluorescent dye is oxidized by intracellular ROS into a highly fluorescent compound, DCF. Treat the dye-loaded cells with this compound for a desired time. Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. Pre-treatment with the antioxidant NAC can be used as a control to confirm ROS-specific effects [1] [4].

3. In Vivo Xenograft Models

- Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HepG2, HCT 116) into the flanks of immunodeficient mice.

- Drug Administration: Once tumors reach a palpable size, randomly group the mice. Treat the experimental group with this compound (e.g., via intraperitoneal injection at 20 mg/kg), while control groups receive a vehicle.

- Tumor Monitoring: Measure tumor dimensions regularly with calipers. Tumor volume is calculated as (length × width²)/2. At the end of the experiment, euthanize the animals, excise and weigh the tumors. Tumor tissues can be analyzed by immunohistochemistry or Western blot to confirm the activation of apoptosis (cleaved caspase-3) and other pathways in vivo [1] [3].

The presented data and protocols provide a robust foundation for research into this compound. Future work may focus on further elucidating the precise upstream target of this compound that initiates ROS generation and exploring its efficacy in other cancer types and combination therapies.

References

- 1. This compound, a sesquiterpene lactone, suppresses tumor ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a sesquiterpene lactone, suppresses tumor ... [sciencedirect.com]

- 3. This compound triggered apoptosis in colorectal cancer in vitro ... [nature.com]

- 4. NADPH oxidase 2 inhibitor GSK2795039 exerts ... [nature.com]

Covalent Binding Mechanism & Biological Activity

The table below summarizes the core mechanistic and functional data for bigelovin as identified in the recent research.

| Aspect | Technical Details |

|---|---|

| Target Protein | Receptor for Activated C Kinase 1 (RACK1) [1]. |

| Covalent Bond | Irreversibly binds to Cys168 residue of RACK1 [1]. |

| Binding Site Context | Non-catalytic cysteine residue, a common strategy for selective inhibition [2]. |

| Primary Mechanism | Disrupts RACK1-mediated NLRP3 oligomerization, preventing the formation of the active NLRP3 inflammasome complex [1]. |

| Functional Consequence | Inhibits caspase-1 activation and subsequent release of mature IL-1β [1]. |

| In Vivo Efficacy Models | LPS-induced Acute Respiratory Distress Syndrome (ARDS) and silicosis in murine models [1]. |

| In Vivo Outcome | Significant alleviation of inflammatory disease severity [1]. |

Experimental Protocols for Validation

The discovery and validation of this compound's target involved a multi-step experimental workflow, summarized in the diagram below.

Experimental workflow for this compound target identification and validation.

- Activity-Guided Isolation: The active fraction containing this compound was identified from Inula helianthus-aquatica by assessing the ability of different fractions to reduce pro-inflammatory cytokine mRNA levels (e.g., IL-1β) in the lungs of an LPS-induced murine ARDS model [1].

- In Vitro/In Vivo Phenotypic Assays:

- In Vitro: Treated macrophages were stimulated with NLRP3 activators. This compound's effect was measured by IL-1β release (via ELISA), caspase-1 activation (via Western blot for cleaved caspase-1), and NLRP3 oligomerization (via cross-linking assays or native PAGE) [1].

- In Vivo: Efficacy was tested in preventative and therapeutic regimens in murine models. Lung inflammation and cytokine levels were measured to confirm phenotypic rescue [1].

- Chemoproteomic Target Identification (isoTOP-ABPP): This key method utilized a cysteine-reactive probe to label reactive cysteines in proteomes derived from this compound-treated versus DMSO-treated control cells. isoTOP-ABPP identified RACK1 Cys168 as the specific binding site, showing reduced probe labeling due to occupancy by this compound [1].

- Functional Validation:

- In Vitro: Co-immunoprecipitation (Co-IP) experiments demonstrated that this compound treatment disrupted the interaction between RACK1 and the NLRP3 monomer [1].

- In Vivo: The specific engagement of the RACK1-NLRP3 axis was confirmed in the disease models, showing that the protective effect of this compound was mechanistically linked to the disruption of this interaction [1].

This compound's Signaling Pathway in NLRP3 Inhibition

The diagram below illustrates the mechanism by which this compound inhibits NLRP3 inflammasome assembly by covalently modifying RACK1.

Mechanism of this compound inhibition of NLRP3 inflammasome via RACK1 binding.

Significance in Drug Discovery

The discovery of this compound's mechanism offers several key insights for researchers:

- Targeting Protein-Protein Interactions (PPIs): It demonstrates that covalent targeting of an adaptor protein like RACK1 can allosterically disrupt a key PPI (RACK1-NLRP3), effectively inhibiting the formation of a large multiprotein complex (the inflammasome) [1]. This provides a strategy for targeting "undruggable" complexes.

- Overcoming Selectivity Challenges: The use of a natural product with an inherent reactive group (α-methylene-γ-lactone) and its validation through chemoproteomics highlights a powerful approach for discovering new ligandable cysteines outside of traditional enzyme active sites [3] [1] [2].

- Therapeutic Potential: this compound represents a promising lead compound for treating NLRP3-driven inflammatory diseases such as ARDS, silicosis, and potentially others like amyotrophic lateral sclerosis and psoriasis [1]. Its efficacy in nanomolar ranges and demonstrated in vivo activity underscore its translational potential.

References

- 1. Inhibition of RACK1‐Mediated NLRP3 Oligomerization ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Signaling Pathway

Bigelovin inhibits the JAK2/STAT3 signaling pathway through a direct interaction with the JAK2 kinase. The compound dose-dependently inhibits both interleukin-6 (IL-6)-induced and constitutive STAT3 activation [1]. Its mechanism involves the inactivation of JAK2, which it achieves by reacting with cysteine residues on the JAK2 enzyme, leading to a loss of kinase activity. This reaction can be prevented by pre-treating cells with thiol-containing compounds like DTT (dithiothreitol) or GSH (glutathione) [1]. The pathway and inhibitory mechanism are summarized below:

Diagram of this compound's inhibition of the JAK2/STAT3 pathway. The diagram illustrates how this compound targets JAK2, preventing STAT3 activation and leading to apoptosis.

Quantitative Activity Data

This compound shows potent activity in various experimental models. The table below summarizes key quantitative findings:

| Experimental Model | Measured Outcome | This compound Activity (IC₅₀ or Effective Concentration) | Key Findings |

|---|---|---|---|

| HepG2/STAT3 Cells [1] | Inhibition of IL-6-induced STAT3 activation | IC₅₀ = 3.37 μmol/L | Dose-dependent inhibition of STAT3-responsive luciferase reporter. |

| In vitro JAK2 Kinase Assay [1] | Direct inhibition of JAK2 enzymatic activity | IC₅₀ = 44.24 μmol/L | Directly targets JAK2, likely by reacting with cysteine residues. |

| Panel of 10 Cancer Cell Lines [1] | Suppression of cell viability & apoptosis induction | Effective at 5-20 μmol/L | Particularly effective in cells with constitutively active STAT3; showed specificity by not inhibiting EGF, PDGF, or insulin signaling pathways. |

Key Experimental Protocols

To evaluate this compound's effects on the JAK2/STAT3 pathway, researchers used several standard methodologies.

STAT3 Luciferase Reporter Gene Assay

This assay is used to measure the effect of a compound on STAT3-dependent transcription.

- Cell Model: HepG2 human hepatoma cells stably transfected with a STAT3-responsive firefly luciferase reporter plasmid (HepG2/STAT3 cells) [1].

- Stimulation: Cells are typically stimulated with IL-6 (e.g., 10-50 ng/mL) to activate the JAK2/STAT3 pathway [1].

- Compound Treatment: Cells are treated with this compound (e.g., 1-50 μmol/L) for a specified period before lysis.

- Measurement: Luciferase activity in cell lysates is measured using a luminometer. The signal is normalized to protein concentration or cell viability, and IC₅₀ values are calculated from dose-response curves [1].

Western Blot Analysis for Protein Phosphorylation

This technique assesses the phosphorylation status and protein levels of JAK2 and STAT3.

- Cell Treatment & Lysis: Cancer cells (e.g., HeLa, MDA-MB-468) are treated with this compound and then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors [1] [2].

- Gel Electrophoresis & Transfer: Equal amounts of protein (e.g., 30 μg) are separated by SDS-PAGE (e.g., on a 10% gel) and transferred to a PVDF membrane [2].

- Antibody Incubation: The membrane is incubated with specific primary antibodies against p-STAT3 (Tyr705), total STAT3, p-JAK2, and total JAK2, followed by HRP-conjugated secondary antibodies [1] [2].

- Detection: Protein bands are visualized using enhanced chemiluminescence (ECL) reagents. A reduction in p-STAT3 and p-JAK2 bands indicates pathway inhibition [1].

In vitro Kinase Activity Assay

This protocol measures the direct effect of this compound on JAK2's enzymatic activity.

- Reaction Setup: A purified JAK2 kinase domain is incubated with a substrate (and ATP) in an appropriate reaction buffer [1].

- Compound Addition: this compound is added to the reaction mixture at varying concentrations.

- Activity Measurement: Kinase activity is quantified, often by measuring the amount of phosphorylated substrate. The IC₅₀ value is determined from the concentration-response curve [1].

- Mechanism Probe: To test if this compound acts via covalent modification, the reaction can be analyzed with LC-MS, and the compound can be pre-incubated with thiol-containing agents like DTT to see if they abolish inhibition [1].

Research Context and Comparative Inhibitors

- Structural Insights: this compound is a sesquiterpene lactone from the Chinese herb Inula hupehensis [1]. Its potential α-methylene-γ-lactone group is a known pharmacophore that can react with nucleophilic thiol groups (e.g., cysteine residues in proteins), which aligns with the finding that its effect is reversed by DTT and GSH [1] [3].

- Comparison with AG490: Another well-known JAK2/STAT3 inhibitor is AG490. Studies show AG490 also suppresses proliferation and induces apoptosis in a time- and concentration-dependent manner, supporting the therapeutic potential of targeting this pathway [2].

References

Bigelovin NLRP3 inflammasome inhibition

Molecular Mechanism of Action

Bigelovin exerts its effect by directly binding to the RACK1 protein, a key mediator in the transition of NLRP3 from an inactive to an active state. The diagram below illustrates this inhibitory pathway.

This compound inhibits NLRP3 oligomerization by covalently binding RACK1 [1].